4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-chloroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-18-6-8-19(9-7-18)13(15(21)22)10-14(20)17-12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3,(H,17,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEIPGCCTAPLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of aniline to form 4-chloroaniline.
Coupling with Piperazine: The 4-chloroaniline is then reacted with 4-methylpiperazine under appropriate conditions to form the intermediate 4-((4-chlorophenyl)amino)-4-methylpiperazine.
Introduction of the Butanoic Acid Moiety: The final step involves the reaction of the intermediate with a suitable butanoic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutanoic Acid (CAS 139084-71-2)
- Molecular Formula : C₂₀H₂₀Cl₂N₂O₃ (Molar mass: 407.29 g/mol ) .
- Key Differences :
- The piperazine ring is substituted with a 3-chlorophenyl group instead of a methyl group.
- Higher molecular weight and lipophilicity (ClogP ~3.2 vs. ~2.5 for the target compound).
- Implications: Enhanced receptor binding affinity due to aromatic π-π interactions but reduced solubility. Potential for increased off-target effects due to bulkier substituents.
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic Acid (CAS 438616-45-6)
- Molecular Formula : C₁₄H₁₇ClN₂O₃ (Molar mass: 296.75 g/mol ) .
- Key Differences: Shorter carbon chain and absence of the 4-chlorophenylamino group. Simplified structure with a single 3-chlorophenylpiperazine substituent.
- Implications :
- Improved metabolic stability due to fewer rotatable bonds.
- Reduced steric hindrance may enhance membrane permeability.
4-((5-(4-Chlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic Acid (Compound 4b)
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic Acid (CAS 288851-44-5)
- Molecular Formula : C₁₃H₂₂N₂O₅ (Molar mass: 286.32 g/mol ) .
- Key Differences: Piperazine is protected by a Boc (tert-butoxycarbonyl) group. Lacks the 4-chlorophenylamino substituent.
- Implications :
- Boc group improves synthetic stability but requires deprotection for bioactivity.
- Lower molecular weight may enhance solubility.
Structural and Pharmacological Analysis
Structural Variations and Pharmacokinetics
- Solubility : The Boc-protected derivative (ClogP 1.9) has higher aqueous solubility, favoring oral bioavailability.
Biological Activity
4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a compound with significant potential in pharmacological applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H21ClN4O
- Molecular Weight : 344.84 g/mol
- CAS Number : 65514-77-4
The compound features a chlorophenyl group and a piperazine moiety, which are crucial for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial agent and an inhibitor of certain enzymes.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 4-((4-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid exhibit notable antimicrobial properties. For instance:
- Mechanism of Action : The antimicrobial action is attributed to the disruption of bacterial cell membranes and inhibition of efflux pumps, which enhances the efficacy against resistant strains .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Escherichia coli | 100 µg/mL |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. A study on structurally related compounds demonstrated:
- Cell Line Tested : HeLa cells (cervical cancer)
- IC50 Values : Ranged from 0.69 to 11 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
Enzyme Inhibition
Certain derivatives have been characterized as histone deacetylase inhibitors (HDACIs), which play a role in cancer therapy by modifying gene expression. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine ring enhance HDAC inhibition .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of related compounds and tested their antimicrobial activities against various pathogens. The results indicated that compounds with a similar structure exhibited significant activity against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values comparable to established antibiotics .
-
Anticancer Studies :
- A comprehensive analysis was conducted on the antiproliferative effects of the compound against different cancer cell lines. The results demonstrated that specific modifications to the piperazine moiety led to enhanced potency against tumor cells, suggesting a pathway for developing new anticancer drugs .
- HDAC Inhibition :
Q & A
Q. What experimental controls are critical when replicating studies on the compound’s enzyme inhibition potency?
- Methodological Answer : Include (1) a reference inhibitor (e.g., staurosporine for kinases), (2) vehicle controls (DMSO <0.1%), and (3) enzyme activity controls (no compound). Use a radiometric assay (e.g., P-ATP) for kinase studies to minimize interference from fluorescent compounds .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
